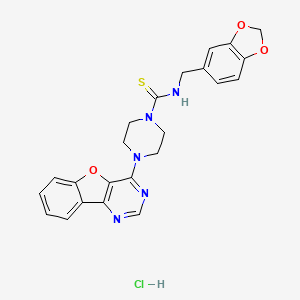

Amuvatinib Hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-4-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperazine-1-carbothioamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O3S.ClH/c32-23(24-12-15-5-6-18-19(11-15)30-14-29-18)28-9-7-27(8-10-28)22-21-20(25-13-26-22)16-3-1-2-4-17(16)31-21;/h1-6,11,13H,7-10,12,14H2,(H,24,32);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQFRXPMBGQJGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC3=C2OC4=CC=CC=C43)C(=S)NCC5=CC6=C(C=C5)OCO6.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40147206 | |

| Record name | Amuvatinib hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1055986-67-8 | |

| Record name | Amuvatinib hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1055986678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amuvatinib hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMUVATINIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14L8O2K12B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Amuvatinib Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amuvatinib Hydrochloride (formerly MP-470) is a novel, orally bioavailable, multi-targeted tyrosine kinase inhibitor that has shown promise in preclinical and clinical studies for the treatment of various solid tumors. Its unique dual mechanism of action, targeting critical oncogenic driver kinases such as c-KIT, PDGFRα, and FLT3, while simultaneously suppressing the DNA repair protein RAD51, positions it as a compelling candidate for both monotherapy and combination therapy. This technical guide provides an in-depth overview of the discovery, synthesis, and multifaceted mechanism of action of Amuvatinib, supplemented with detailed experimental protocols and comprehensive quantitative data.

Discovery and Development

Amuvatinib was discovered through targeted drug discovery programs focused on identifying potent inhibitors of clinically relevant mutant forms of receptor tyrosine kinases that drive cancer progression and resistance to existing therapies.[1][2] The development of Amuvatinib was driven by the need for effective treatments for cancers harboring mutations in c-KIT and PDGFRα, such as gastrointestinal stromal tumors (GIST), which can become resistant to first-line inhibitors like imatinib.[3] Early preclinical studies demonstrated its potent in vitro activity against these mutant kinases and in vivo efficacy in human tumor xenograft models.[3][4]

Amuvatinib's development has progressed through Phase I and Phase II clinical trials, investigating its safety, pharmacokinetics, and efficacy as a single agent and in combination with standard-of-care chemotherapies in patients with advanced solid tumors, including small cell lung cancer.[4][5][6]

Synthesis of this compound

A plausible synthetic route would involve the preparation of two key building blocks: 4-(benzofuro[3,2-d]pyrimidin-4-yl)piperazine and N-(benzo[d][7]dioxol-5-ylmethyl)isothiocyanate. These intermediates would then be reacted to form the final thiourea linkage. The hydrochloride salt is subsequently formed by treating the free base with hydrochloric acid.

Mechanism of Action

Amuvatinib exhibits a dual mechanism of action that contributes to its anti-cancer activity: inhibition of multiple receptor tyrosine kinases and suppression of DNA damage repair.

Multi-Targeted Kinase Inhibition

Amuvatinib is a potent inhibitor of several receptor tyrosine kinases that are frequently dysregulated in cancer, including c-KIT, Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), and FMS-like Tyrosine Kinase 3 (FLT3).[2][8] It also shows activity against c-MET and RET.[2][9] By binding to the ATP-binding pocket of these kinases, Amuvatinib blocks their downstream signaling pathways, thereby inhibiting cancer cell proliferation, survival, and angiogenesis.[8]

Suppression of DNA Damage Repair via RAD51 Inhibition

A unique aspect of Amuvatinib's mechanism is its ability to suppress the expression and function of the RAD51 protein.[10] RAD51 is a critical component of the homologous recombination pathway, a major mechanism for the repair of DNA double-strand breaks.[10][11] By downregulating RAD51, Amuvatinib impairs the cancer cells' ability to repair DNA damage induced by chemotherapy and radiotherapy, thereby sensitizing them to these treatments.[10] This dual action of inhibiting survival pathways and compromising DNA repair makes Amuvatinib a potent anti-cancer agent, particularly in combination therapies.[5]

Quantitative Data

Table 1: In Vitro Kinase Inhibitory Activity of Amuvatinib

| Kinase Target | IC50 (nM) | Mutant Variant |

| c-Kit | 10 | Wild-Type |

| c-Kit | 34 | V560G |

| c-Kit | 127 | V654A |

| c-Kit | 10 | D816H |

| c-Kit | 950 | D816V |

| PDGFRα | 40 | V561D |

| PDGFRα | 81 | D842V |

| Flt3 | 81 | Wild-Type |

| Flt3 | 10-8400 | D835Y |

Data compiled from multiple sources.[7][8][12]

Table 2: Clinical Trial Results for Amuvatinib

| Clinical Trial | Phase | Cancer Type | Treatment | Key Findings |

| NCT00894894 | I | Advanced Solid Tumors | Amuvatinib Monotherapy | Well-tolerated up to 1,500 mg/day. One GIST patient showed a PET response and stable disease. Decreased Rad51 expression observed in a patient's skin biopsy.[3][4] |

| NCT00881166 | Ib | Advanced Solid Tumors | Amuvatinib + Standard Chemotherapy | 12% partial response rate, primarily in neuroendocrine, NSCLC, and SCLC tumors. 45% of patients had stable disease.[5] |

| Phase II | II | Platinum-Refractory SCLC | Amuvatinib + Carboplatin/Etoposide | 2 confirmed partial responses (8.7%). 3 patients (13%) had stable disease.[6] |

Experimental Protocols

Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the IC50 of Amuvatinib against a target kinase.

Materials:

-

Target kinase (e.g., c-KIT, PDGFRα)

-

Europium-labeled anti-tag antibody

-

Alexa Fluor™ 647-labeled kinase tracer

-

This compound (serial dilutions)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well microplate

-

TR-FRET plate reader

Procedure:

-

Prepare a serial dilution of Amuvatinib in the assay buffer.

-

In a 384-well plate, add the Amuvatinib dilutions.

-

Add a pre-mixed solution of the target kinase and the Europium-labeled anti-tag antibody to each well.

-

Add the Alexa Fluor™ 647-labeled kinase tracer to all wells to initiate the binding reaction.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure the TR-FRET signal on a plate reader, with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of Amuvatinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

RAD51 Suppression Assay (Western Blot)

This protocol describes the detection of RAD51 protein levels in cancer cells following treatment with Amuvatinib.

Materials:

-

Cancer cell line of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against RAD51

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cancer cells in culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of Amuvatinib for a specified time (e.g., 24-48 hours).

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-RAD51 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and apply the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Re-probe the membrane with the loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the relative levels of RAD51 protein.

Conclusion

This compound is a promising multi-targeted tyrosine kinase inhibitor with a unique dual mechanism of action. Its ability to potently inhibit key oncogenic kinases and simultaneously compromise the DNA damage repair machinery in cancer cells provides a strong rationale for its continued clinical development, both as a single agent and in combination with DNA-damaging therapies. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of Amuvatinib.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. A phase I, first-in-human dose-escalation study of amuvatinib, a multi-targeted tyrosine kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. A phase 2, open-label, multi-center study of amuvatinib in combination with platinum etoposide chemotherapy in platinum-refractory small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Amuvatinib | C23H21N5O3S | CID 11282283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. The receptor tyrosine kinase inhibitor amuvatinib (MP470) sensitizes tumor cells to radio- and chemo-therapies in part by inhibiting homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The receptor tyrosine kinase inhibitor amuvatinib (MP470) sensitizes tumor cells to radio- and chemo-therapies in part by inhibiting homologous recombination (Journal Article) | ETDEWEB [osti.gov]

- 12. astx.com [astx.com]

Amuvatinib Hydrochloride mechanism of action

An In-depth Technical Guide to the Mechanism of Action of Amuvatinib Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amuvatinib (formerly known as MP470) is a multi-targeted tyrosine kinase inhibitor with a dual mechanism of action that includes the inhibition of key oncogenic signaling pathways and the suppression of DNA repair mechanisms, rendering cancer cells more susceptible to conventional therapies.[1][2] This guide provides a comprehensive overview of the molecular mechanisms of Amuvatinib, its inhibitory profile, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Dual Inhibition of Oncogenic Kinases and DNA Repair

Amuvatinib functions as an orally bioavailable synthetic carbothioamide with potent antineoplastic activity.[2] Its primary mechanism revolves around the inhibition of multiple receptor tyrosine kinases (RTKs) that are frequently dysregulated in various tumors.[2] Concurrently, Amuvatinib disrupts the homologous recombination (HR) pathway of DNA double-strand break repair by inhibiting the RAD51 protein.[1][3] This dual action not only impedes tumor growth and survival but also sensitizes cancer cells to DNA-damaging agents like chemotherapy and radiotherapy.[1]

Inhibition of Receptor Tyrosine Kinases

Amuvatinib targets a specific array of RTKs, including c-KIT, Platelet-Derived Growth Factor Receptor alpha (PDGFRα), and Fms-like Tyrosine Kinase 3 (FLT3), along with c-MET and c-RET.[3][4] It also demonstrates activity against various mutant forms of c-KIT and PDGFRα, which are often associated with resistance to other kinase inhibitors.[2][4] The inhibition of these kinases disrupts downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis. In LNCaP prostate cancer cells, for instance, Amuvatinib has been shown to decrease the phosphorylation of Akt and ERK1/2.[4] Furthermore, in SF767 glioblastoma cells, it inhibits c-Met phosphorylation.[4]

Inhibition of RAD51 and Homologous Recombination

A pivotal aspect of Amuvatinib's mechanism is its ability to suppress the expression and function of RAD51, a key protein in the homologous recombination pathway for DNA repair.[1] This inhibition is associated with a reduction in ribosomal protein S6 phosphorylation and an overall inhibition of global translation.[1] By impairing the HR pathway, Amuvatinib sensitizes tumor cells to agents that cause double-strand DNA breaks, such as ionizing radiation and mitomycin C.[1]

Quantitative Data: Inhibitory Profile of Amuvatinib

The following table summarizes the in vitro inhibitory activity of Amuvatinib against various kinases.

| Target Kinase | IC50 Value | Mutant Forms Inhibited (IC50) |

| c-Kit | 10 nM[4] | c-KitD816V, c-KitD816H, c-KitV560G, c-KitV654A (10 nM - 8.4 μM)[4] |

| PDGFRα | 40 nM[4] | PDGFRαV561D, PDGFRαD842V (10 nM - 8.4 μM)[4] |

| Flt3 | 81 nM[4] | Flt3D835Y (10 nM - 8.4 μM)[4] |

| c-MET | Data not available | - |

| c-RET | Data not available | - |

| AXL | Inhibits tyrosine phosphorylation at 1 μM in MDA-MB-231 cells[4] | - |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by Amuvatinib and a general workflow for assessing its activity.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following are outlines of key methodologies used to characterize the mechanism of action of Amuvatinib.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of Amuvatinib to inhibit the activity of specific kinases.

-

Principle: Recombinant kinases are incubated with a specific substrate, radiolabeled ATP (e.g., γ-³²P-ATP), and varying concentrations of Amuvatinib.[4] The inhibitory effect is measured by the reduction in substrate phosphorylation.

-

Methodology Outline:

-

Prepare a reaction mixture containing the purified recombinant kinase, a suitable substrate (e.g., a generic peptide or a specific protein substrate), and a buffer solution.

-

Add Amuvatinib at a range of concentrations to the reaction mixture.

-

Initiate the kinase reaction by adding radiolabeled ATP.

-

Incubate the reaction for a defined period (e.g., 30 minutes) at an optimal temperature (e.g., 30°C).[4]

-

Stop the reaction, often by adding a solution containing EDTA.

-

Separate the phosphorylated substrate from the unreacted ATP, typically using gel electrophoresis (SDS-PAGE).[4]

-

Quantify the amount of radioactivity incorporated into the substrate using autoradiography or a phosphorimager.[4]

-

Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of Amuvatinib concentration.

-

Cell Proliferation Assay

This assay assesses the cytotoxic or cytostatic effects of Amuvatinib on cancer cell lines.

-

Principle: Cells are cultured in the presence of varying concentrations of Amuvatinib, and the number of viable cells is measured after a specific incubation period.

-

Methodology Outline:

-

Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Amuvatinib. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified duration (e.g., 72 hours).

-

Assess cell viability using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Western Blot Analysis for Phosphorylated Proteins

This technique is used to detect the inhibition of kinase signaling pathways within cells.

-

Principle: Western blotting allows for the detection of specific proteins and their phosphorylation status in cell lysates.

-

Methodology Outline:

-

Treat cultured cancer cells with Amuvatinib for a specified time.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt, anti-phospho-ERK).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Normalize the results to a loading control (e.g., β-actin or GAPDH) and the total protein level of the target.

-

Direct Repeat Green Fluorescent Protein (DR-GFP) Assay for Homologous Recombination

This cell-based assay measures the efficiency of homologous recombination.[1]

-

Principle: The assay utilizes a cell line containing a chromosomally integrated GFP gene that is inactivated by an I-SceI recognition site. A second, truncated GFP fragment serves as a template for repair. Expression of the I-SceI endonuclease creates a double-strand break, and successful HR repair restores a functional GFP gene, which can be quantified by flow cytometry.

-

Methodology Outline:

-

Culture the DR-GFP reporter cell line (e.g., U2OS-DR-GFP).

-

Treat the cells with Amuvatinib at various concentrations for a defined period.

-

Transfect the cells with a plasmid expressing the I-SceI endonuclease to induce a double-strand break.

-

Incubate the cells for a period that allows for DNA repair and GFP expression (e.g., 48-72 hours).

-

Harvest the cells and analyze them by flow cytometry to determine the percentage of GFP-positive cells.

-

A reduction in the percentage of GFP-positive cells in Amuvatinib-treated samples compared to controls indicates inhibition of homologous recombination.

-

Conclusion

This compound exhibits a compelling dual mechanism of action, positioning it as a promising therapeutic agent. By simultaneously inhibiting key oncogenic tyrosine kinases and the RAD51-mediated DNA repair pathway, Amuvatinib can directly impede tumor growth and synergize with DNA-damaging therapies. The in-depth understanding of its molecular targets and mechanisms of action, supported by robust quantitative data and well-defined experimental protocols, is crucial for its continued development and clinical application in oncology.

References

- 1. The receptor tyrosine kinase inhibitor amuvatinib (MP470) sensitizes tumor cells to radio- and chemo-therapies in part by inhibiting homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amuvatinib | C23H21N5O3S | CID 11282283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. selleckchem.com [selleckchem.com]

Amuvatinib Hydrochloride: An In-depth Technical Target Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amuvatinib Hydrochloride (formerly MP-470) is a multi-targeted tyrosine kinase inhibitor with a unique dual mechanism of action that includes the direct inhibition of key oncogenic kinases and the suppression of DNA repair mechanisms. This technical guide provides a comprehensive overview of the target profile of Amuvatinib, detailing its inhibitory activities, mechanism of action, and the experimental methodologies used for its characterization.

Core Target Profile

Amuvatinib is an orally bioavailable, selective inhibitor of several receptor tyrosine kinases, including c-KIT, platelet-derived growth factor receptor alpha (PDGFRα), and FMS-like tyrosine kinase 3 (FLT3).[1] It also demonstrates potent activity against various mutant forms of these kinases, which are often implicated in therapeutic resistance.[2] Furthermore, Amuvatinib targets c-MET and c-RET.[3] A key differentiator in its mechanism is the suppression of Rad51, a critical protein in the homologous recombination pathway of DNA double-strand break repair.[4][5] This dual action of inhibiting oncogenic signaling and compromising DNA repair enhances the cytotoxic effects of DNA-damaging agents like chemotherapy and radiation.

Quantitative Inhibitory Activity

The inhibitory potency of Amuvatinib against its primary kinase targets has been determined through various in vitro assays. The following tables summarize the available quantitative data.

Table 1: Inhibitory Activity (IC50) of Amuvatinib against Primary Kinase Targets

| Target Kinase | IC50 (nM) |

| c-Kit | 10 |

| PDGFRα | 40 |

| FLT3 | 81 |

Data sourced from Selleck Chemicals product information.[1]

Table 2: Inhibitory Activity (IC50) of Amuvatinib against Mutant Kinases

| Kinase | Mutation | IC50 (µM) | Exon |

| c-KIT | D816V | 0.950 | 17 |

| c-KIT | D816H | 0.010 | 17 |

| c-KIT | V560G | 0.034 | 11 |

| c-KIT | V654A | 0.127 | 13 |

| PDGFRα | D842V | 0.081 | 18 |

| PDGFRα | V561D | 0.040 | 12 |

Data adapted from a presentation by Dr. James William Welsh at the 11th Annual Targeted Therapies of Lung Cancer Meeting.[2] Note: These values are presented in micromolar (µM).

Mechanism of Action and Signaling Pathways

Amuvatinib exerts its anti-cancer effects through the inhibition of critical signaling pathways that drive tumor cell proliferation, survival, and DNA repair.

Inhibition of Receptor Tyrosine Kinase Signaling

By targeting c-KIT, PDGFRα, FLT3, and c-MET, Amuvatinib blocks the initiation of downstream signaling cascades, primarily the MAPK/ERK and PI3K/AKT pathways. These pathways are central to regulating cell growth, survival, and differentiation. Inhibition of these kinases leads to decreased phosphorylation of key downstream effectors, ultimately resulting in cell cycle arrest and apoptosis.

Figure 1: Amuvatinib inhibits key receptor tyrosine kinases (RTKs) to block downstream PI3K/AKT and MAPK/ERK signaling pathways, thereby reducing cell proliferation and survival.

Suppression of Rad51 and DNA Repair

A unique aspect of Amuvatinib's mechanism is its ability to suppress the expression of Rad51, a key protein in the homologous recombination (HR) pathway for DNA double-strand break repair. This inhibition of DNA repair sensitizes cancer cells to DNA-damaging agents. The suppression of Rad51 is linked to the inhibition of the PI3K/AKT and MAPK/ERK pathways, which are known to regulate Rad51 expression.

Figure 2: Amuvatinib-mediated kinase inhibition leads to the suppression of Rad51 expression, impairing DNA repair and sensitizing tumor cells to genotoxic therapies.

Experimental Protocols

The characterization of Amuvatinib's target profile involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Amuvatinib against target kinases.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human kinases (e.g., c-Kit, PDGFRα) are used. A generic substrate such as poly(Glu, Tyr) 4:1 is coated onto 96-well microplates.

-

Compound Dilution: Amuvatinib is serially diluted in DMSO to create a range of concentrations.

-

Kinase Reaction: The kinase, substrate, and various concentrations of Amuvatinib are incubated in a kinase reaction buffer containing ATP and MgCl2 at room temperature for a specified time (e.g., 60 minutes).

-

Detection: The reaction is stopped, and the level of substrate phosphorylation is quantified. This is often done using an ELISA-based method with a specific anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP).

-

Data Analysis: The absorbance is read using a microplate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the log concentration of Amuvatinib and fitting the data to a sigmoidal dose-response curve.

Figure 3: Experimental workflow for an in vitro kinase inhibition assay to determine the IC50 of Amuvatinib.

Cell Viability Assay (MTT/CCK-8 Assay)

Objective: To assess the cytotoxic and anti-proliferative effects of Amuvatinib on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of Amuvatinib or a vehicle control (DMSO) and incubated for a specified period (e.g., 72 hours).

-

Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.

-

Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are determined by plotting cell viability against the log concentration of Amuvatinib.

Western Blot Analysis for Phosphorylated Proteins and Rad51

Objective: To investigate the effect of Amuvatinib on the phosphorylation status of downstream signaling proteins and the expression level of Rad51.

Methodology:

-

Cell Lysis: Cells treated with Amuvatinib are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-AKT, phospho-ERK) or for total Rad51. A corresponding total protein antibody is used as a loading control.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands is quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of Amuvatinib in a living organism.

Methodology:

-

Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Administration: Mice are randomized into treatment and control groups. Amuvatinib is administered orally at a predetermined dose and schedule. The control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size or after a specified duration.

-

Data Analysis: Tumor growth curves are plotted for each group. The efficacy of Amuvatinib is assessed by comparing the tumor growth inhibition in the treated group to the control group.

Conclusion

This compound is a promising multi-targeted tyrosine kinase inhibitor with a distinct mechanism of action that combines the inhibition of key oncogenic signaling pathways with the suppression of DNA repair. Its ability to target wild-type and mutant kinases, coupled with its Rad51-suppressing activity, provides a strong rationale for its continued investigation in various solid and hematological malignancies, both as a single agent and in combination with DNA-damaging therapies. The experimental protocols outlined in this guide provide a framework for the continued preclinical and clinical evaluation of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. astx.com [astx.com]

- 3. Amuvatinib | C23H21N5O3S | CID 11282283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The receptor tyrosine kinase inhibitor amuvatinib (MP470) sensitizes tumor cells to radio- and chemo-therapies in part by inhibiting homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The receptor tyrosine kinase inhibitor amuvatinib (MP470) sensitizes tumor cells to radio- and chemo-therapies in part by inhibiting homologous recombination (Journal Article) | ETDEWEB [osti.gov]

Amuvatinib Hydrochloride: A Technical Guide to c-Kit and PDGFRα Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amuvatinib hydrochloride (MP470) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor demonstrating potent activity against clinically relevant mutations in the c-Kit and platelet-derived growth factor receptor alpha (PDGFRα) kinases.[1][2][3][4] This technical guide provides an in-depth overview of the inhibitory action of amuvatinib on these key oncogenic drivers, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways. In addition to its activity as a kinase inhibitor, amuvatinib also functions as a DNA repair suppressor by targeting the RAD51 protein.[1][2][4] This dual mechanism of action positions amuvatinib as a compound of interest in the development of novel cancer therapeutics, particularly for malignancies driven by aberrant c-Kit and PDGFRα signaling, such as gastrointestinal stromal tumors (GIST).

Mechanism of Action: Dual Inhibition of c-Kit and PDGFRα

Amuvatinib exerts its therapeutic effect by competitively binding to the ATP-binding pocket of receptor tyrosine kinases (RTKs), thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades that promote cell proliferation, survival, and migration. Its potent inhibitory activity against mutant forms of c-Kit and PDGFRα makes it a promising agent for cancers that have developed resistance to other tyrosine kinase inhibitors.[5]

c-Kit Signaling Pathway and Inhibition by Amuvatinib

The c-Kit receptor, upon binding to its ligand, stem cell factor (SCF), dimerizes and autophosphorylates, leading to the activation of multiple downstream pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. Mutations in the KIT gene can result in ligand-independent, constitutive activation of the receptor, driving oncogenesis. Amuvatinib effectively blocks this aberrant signaling by inhibiting the kinase activity of both wild-type and mutant c-Kit.

PDGFRα Signaling Pathway and Inhibition by Amuvatinib

Similar to c-Kit, the PDGFRα receptor is activated by its ligand, platelet-derived growth factor (PDGF). This activation triggers a signaling cascade that overlaps with the c-Kit pathway, also involving the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. Amuvatinib's inhibitory action on PDGFRα further contributes to its anti-proliferative effects in cancers where this receptor is dysregulated.

Quantitative Inhibitory Activity

The potency of amuvatinib has been quantified against various wild-type and mutant forms of c-Kit and PDGFRα using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

| Target Kinase | Mutant | IC50 (nM) |

| c-Kit | Wild-type | 31,000 |

| V560G | 34 | |

| V654A | 127 | |

| D816H | 10 | |

| D816V | 950 | |

| PDGFRα | Wild-type | 27,000 |

| V561D | 40 | |

| D842V | 81 | |

| Flt3 | - | 81 |

Note: Data compiled from multiple sources.[4][6][7][8] IC50 values can vary between different experimental setups.

Experimental Protocols

The following sections detail the generalized methodologies employed in the characterization of amuvatinib's inhibitory activity.

In Vitro Kinase Inhibition Assay

This assay is designed to measure the direct inhibitory effect of amuvatinib on the kinase activity of purified c-Kit and PDGFRα enzymes.

References

- 1. abmole.com [abmole.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mybiosource.com [mybiosource.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A phase I, first-in-human dose-escalation study of amuvatinib, a multi-targeted tyrosine kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

Amuvatinib Hydrochloride: A Technical Guide to a Novel Rad51 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amuvatinib hydrochloride (formerly MP470) is a multi-targeted tyrosine kinase inhibitor with a unique mechanism of action that extends beyond its primary targets of c-KIT, platelet-derived growth factor receptor alpha (PDGFRα), and Flt3. This technical guide provides an in-depth overview of Amuvatinib's function as an inhibitor of the DNA repair protein Rad51, a key component of the homologous recombination (HR) pathway. By downregulating Rad51 expression, Amuvatinib sensitizes cancer cells to DNA-damaging therapies such as chemotherapy and radiation. This document details the underlying signaling pathways, presents quantitative data from preclinical and clinical studies, and provides comprehensive experimental protocols for key assays used in its evaluation.

Mechanism of Action: Inhibition of Rad51-Mediated Homologous Recombination

Amuvatinib indirectly suppresses the expression of Rad51, a critical enzyme in the homologous recombination (HR) pathway for DNA double-strand break repair.[1] This inhibition of HR enhances the efficacy of DNA-damaging agents. The proposed mechanism involves the inhibition of global protein translation, mediated by a reduction in the phosphorylation of the ribosomal protein S6.[1]

Signaling Pathway

Amuvatinib's primary targets, the receptor tyrosine kinases c-KIT and PDGFRα, are known to activate downstream signaling cascades, including the PI3K/AKT/mTOR pathway. The mammalian target of rapamycin (mTOR) is a central regulator of protein synthesis. Specifically, the mTORC1 complex phosphorylates and activates the S6 kinase (S6K1), which in turn phosphorylates the ribosomal protein S6 (rpS6).[2] Phosphorylated rpS6 is believed to enhance the translation of a specific subset of mRNAs, including those with a 5'-terminal oligopyrimidine (TOP) tract, which are involved in cell growth and proliferation. By inhibiting the upstream kinases, Amuvatinib leads to a reduction in S6 phosphorylation, thereby suppressing global translation and, consequently, the expression of key proteins like Rad51.[1]

Quantitative Data

In Vitro Inhibitory Activity

Amuvatinib demonstrates potent inhibitory activity against its primary kinase targets and their clinically relevant mutants.

| Target | IC50 (µM) | Mutant Exon | Imatinib Sensitivity |

| c-KIT | > 30 | - | - |

| c-KIT (D816V) | 0.950 | 17 | No |

| c-KIT (D816H) | 0.010 | 17 | No |

| c-KIT (V560G) | 0.034 | 11 | Yes |

| c-KIT (V654A) | 0.127 | 13 | No |

| PDGFRα | > 30 | - | - |

| PDGFRα (D842V) | 0.081 | 18 | No |

| PDGFRα (V561D) | 0.040 | 12 | Yes |

| Data sourced from a presentation by Dr. James William Welsh.[3] |

Rad51 Protein Reduction in Osteosarcoma Cell Lines

Western blot analysis demonstrated a reduction in Rad51 protein levels in osteosarcoma cell lines following treatment with Amuvatinib.[4]

| Cell Line | Amuvatinib Treatment | Rad51 Protein Level |

| U2-OS | Yes | Reduced |

| M189 | Yes | Reduced |

| P16T | Yes | Reduced |

| Qualitative data from western blot analysis.[4] |

Clinical Trial Data

Phase I First-in-Human Study (NCT00894894)

This dose-escalation trial evaluated single-agent Amuvatinib in 22 patients with advanced solid tumors.

| Parameter | Value |

| Patients Enrolled | 22 |

| Dose Range | 100 to 1,500 mg/day |

| Maximum Tolerated Dose (MTD) | Not reached |

| Dose-Limiting Toxicities (DLTs) | None reported |

| Best Response | 1 GIST patient with a PET response and stable disease |

| Rad51 Modulation | Decreased Rad51 expression in a skin punch biopsy of one GIST patient |

| Data from the publication of the NCT00894894 trial. |

Phase Ib Combination Therapy Study

This study evaluated Amuvatinib in combination with five standard chemotherapy regimens in 97 patients with advanced solid tumors.

| Parameter | Value |

| Patients Enrolled | 97 |

| Partial Responses (PR) | 12% (12/97) |

| PR in Amuvatinib + Paclitaxel/Carboplatin or Carboplatin/Etoposide arms | 11/12 |

| Tumor Types with Most PRs | Neuroendocrine (NE), Non-Small Cell Lung Cancer (NSCLC), Small Cell Lung Cancer (SCLC) |

| Stable Disease (SD) | 45% (44/97) |

| Rad51 Modulation | Decreased levels of RAD51 in skin punch biopsies |

| Data from the publication of the Phase 1B study. |

Phase II Study in Platinum-Refractory SCLC (NCT01357395)

This study evaluated Amuvatinib in combination with platinum-etoposide chemotherapy.

| Parameter | Value |

| Patients Enrolled | 23 |

| Amuvatinib Dose | 300 mg orally three times daily |

| Centrally Confirmed Responses | 8.7% (2/23) |

| Response Duration | 119 and 151 days |

| Data from the publication of the NCT01357395 trial. |

Experimental Protocols

Western Blot for Rad51 and Phospho-S6

This protocol is for the detection and quantification of Rad51 and phosphorylated ribosomal protein S6 (p-S6) protein levels in cell lysates.

Methodology:

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against Rad51 or phospho-S6 (Ser235/236), and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Band intensities are quantified using densitometry software and normalized to the loading control.

Direct Repeat Green Fluorescent Protein (DR-GFP) Assay

This assay measures the efficiency of homologous recombination in living cells.

Methodology:

-

Cell Line Generation: A cell line stably expressing the DR-GFP reporter construct is generated. This construct contains two inactive GFP genes; HR is required to generate a functional GFP gene.

-

Amuvatinib Treatment: Cells are treated with varying concentrations of Amuvatinib or a vehicle control for a specified period (e.g., 24 hours).

-

Induction of Double-Strand Breaks: Cells are transfected with an expression vector for the I-SceI endonuclease, which creates a specific double-strand break in the DR-GFP reporter.

-

Incubation: Cells are incubated for 48-72 hours to allow for DNA repair.

-

Flow Cytometry: The percentage of GFP-positive cells, indicative of successful HR, is quantified by flow cytometry.

Polysomal Fractionation

This technique separates actively translating ribosomes (polysomes) from non-translating ribosomal subunits and monosomes to assess the effect of Amuvatinib on global translation.

Methodology:

-

Cell Treatment: Cells are treated with Amuvatinib or a vehicle control.

-

Translation Arrest: Prior to harvesting, cells are treated with cycloheximide to stall translating ribosomes on the mRNA.

-

Cell Lysis: Cells are lysed in a buffer containing cycloheximide.

-

Sucrose Gradient Ultracentrifugation: The cell lysate is layered onto a sucrose gradient (e.g., 10-50%) and subjected to ultracentrifugation.

-

Fractionation: The gradient is fractionated, and the absorbance at 254 nm is monitored to generate a polysome profile.

-

RNA Isolation and Analysis: RNA is isolated from the fractions and can be further analyzed by quantitative RT-PCR or microarray to determine the distribution of specific mRNAs across the gradient.

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment with Amuvatinib and/or DNA-damaging agents.

Methodology:

-

Cell Seeding: A known number of single cells are seeded into culture plates.

-

Treatment: Cells are treated with Amuvatinib, a DNA-damaging agent (e.g., ionizing radiation or mitomycin C), or a combination of both.

-

Incubation: The plates are incubated for 1-3 weeks to allow for colony formation.

-

Staining: Colonies are fixed and stained with crystal violet.

-

Colony Counting: Colonies containing at least 50 cells are counted.

-

Calculation of Surviving Fraction: The surviving fraction is calculated as the number of colonies formed after treatment divided by the number of colonies formed in the untreated control, adjusted for plating efficiency.

53BP1 Foci Immunofluorescence

This assay is used to visualize and quantify DNA double-strand breaks. 53BP1 is a protein that localizes to sites of DNA damage.

Methodology:

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with Amuvatinib and/or a DNA-damaging agent.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with Triton X-100.

-

Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., bovine serum albumin).

-

Primary Antibody Incubation: Cells are incubated with a primary antibody against 53BP1.

-

Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: The nuclei are counterstained with DAPI, and the coverslips are mounted on microscope slides.

-

Microscopy and Analysis: The number of 53BP1 foci per nucleus is visualized and counted using a fluorescence microscope.

Conclusion

This compound represents a promising therapeutic agent with a dual mechanism of action: direct inhibition of key oncogenic tyrosine kinases and indirect suppression of the critical DNA repair protein Rad51. This latter activity, mediated through the inhibition of global protein translation via the mTOR/S6K1 pathway, provides a strong rationale for its use in combination with DNA-damaging chemotherapies and radiation to overcome tumor cell resistance. The data and protocols presented in this guide offer a comprehensive technical resource for researchers and drug development professionals interested in the further investigation and clinical application of Amuvatinib as a Rad51 inhibitor. Further studies are warranted to fully elucidate the clinical potential of this novel therapeutic strategy.

References

- 1. The receptor tyrosine kinase inhibitor amuvatinib (MP470) sensitizes tumor cells to radio- and chemo-therapies in part by inhibiting homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The receptor tyrosine kinase inhibitor amuvatinib (MP470) sensitizes tumor cells to radio- and chemo-therapies in part by inhibiting homologous recombination (Journal Article) | ETDEWEB [osti.gov]

- 4. selleckchem.com [selleckchem.com]

Early Preclinical Studies of Amuvatinib Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amuvatinib Hydrochloride (formerly MP-470) is a novel, orally bioavailable, multi-targeted tyrosine kinase inhibitor with significant potential in oncology.[1] Early preclinical investigations have delineated its multifaceted mechanism of action, which includes the inhibition of several key receptor tyrosine kinases (RTKs) implicated in tumor growth and survival, as well as the suppression of DNA repair mechanisms. This technical guide provides an in-depth overview of the foundational preclinical studies of Amuvatinib, summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological pathways and workflows. The compiled data underscores the rationale for its clinical development and provides a comprehensive resource for researchers in the field of oncology and drug discovery.

Introduction

This compound is a synthetic carbothioamide that was identified through a computation-driven in silico process. It acts as a multi-targeted inhibitor of several receptor tyrosine kinases, including c-Kit, platelet-derived growth factor receptor alpha (PDGFRα), FMS-like tyrosine kinase 3 (Flt3), c-MET, and RET.[2] Furthermore, Amuvatinib has been shown to suppress the DNA repair protein Rad51, suggesting a dual mechanism of anti-cancer activity.[1] This guide focuses on the early preclinical data that characterized the therapeutic potential of Amuvatinib.

Mechanism of Action

Amuvatinib's primary mechanism of action is the competitive inhibition of ATP binding to the catalytic site of several RTKs. This inhibition blocks the autophosphorylation and subsequent activation of downstream signaling pathways crucial for cancer cell proliferation, survival, migration, and angiogenesis.

Inhibition of Receptor Tyrosine Kinases

Amuvatinib has demonstrated potent inhibitory activity against a panel of wild-type and mutant kinases. The primary targets include c-Kit, PDGFRα, and Flt3.[2] Additionally, it effectively suppresses the activity of c-MET and RET.[2] The inhibition of these kinases disrupts signaling cascades that are frequently dysregulated in various malignancies.

Downstream Signaling Pathway Inhibition

A significant focus of early preclinical work was the effect of Amuvatinib on the c-MET/Hepatocyte Growth Factor (HGF) signaling pathway. In myeloma cell lines, Amuvatinib was shown to inhibit HGF-dependent MET phosphorylation. This upstream inhibition leads to a reduction in the phosphorylation of key downstream effectors, including AKT, extracellular signal-regulated kinases (ERK1/2), and glycogen synthase kinase 3-beta (GSK-3β), which are critical for cell survival and proliferation.

Inhibition of DNA Repair

Beyond its kinase inhibitory activity, Amuvatinib also functions as an inhibitor of the Rad51 protein, a critical component of the homologous recombination DNA repair pathway.[3][4] By suppressing Rad51, Amuvatinib can sensitize tumor cells to DNA-damaging agents like chemotherapy and radiation.[3][4]

Quantitative Data

In Vitro Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Amuvatinib against various kinases.

| Kinase Target | IC50 (nM) |

| c-Kit | 10 |

| PDGFRα | 40 |

| Flt3 | 81 |

| c-Kit (D816V mutant) | 10 |

| Flt3 (D835Y mutant) | < 100 |

| PDGFRα (V561D mutant) | < 100 |

| PDGFRα (D842V mutant) | 8400 |

Data compiled from Selleck Chemicals product information.[2]

In Vitro Cell Viability/Cytotoxicity

The cytotoxic effects of Amuvatinib have been evaluated in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| LNCaP | Prostate Cancer | 4 |

| PC-3 | Prostate Cancer | 8 |

| OVCAR-3 | Ovarian Cancer | 0.9 |

| A549 | Lung Cancer | ~5 |

| NCI-H647 | Lung Cancer | ~7 |

| DMS-153 | Small Cell Lung Cancer | ~6 |

| DMS-114 | Small Cell Lung Cancer | ~8 |

Data compiled from Selleck Chemicals product information and a study on prostate cancer.[2]

In Vivo Efficacy

In a preclinical study using a LNCaP mouse xenograft model of prostate cancer, the combination of Amuvatinib (MP470) and Erlotinib resulted in a dose-dependent tumor growth inhibition (TGI) of 30-65%.[2][5]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines the general steps for determining the in vitro kinase inhibitory activity of Amuvatinib.

-

Enzyme and Substrate Preparation: Recombinant kinase enzymes (e.g., c-Kit, PDGFRα) and their specific substrates are prepared in a suitable kinase buffer.

-

Compound Dilution: this compound is serially diluted in DMSO to achieve a range of concentrations.

-

Kinase Reaction: The kinase, substrate, and varying concentrations of Amuvatinib are incubated in the presence of radiolabeled γ-³²P-ATP.[2]

-

Reaction Termination: The kinase reaction is stopped after a defined incubation period (e.g., 30 minutes).[2]

-

Detection of Phosphorylation: The reaction mixtures are separated by SDS-PAGE. The gel is then dried and exposed to a phosphor screen or X-ray film to visualize the incorporation of ³²P into the substrate.

-

Data Analysis: The bands corresponding to the phosphorylated substrate are quantified using densitometry. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the Amuvatinib concentration.

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This protocol is a common method for assessing the cytotoxic effects of a compound on adherent cell lines.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 2,000 to 10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, cells are treated with serial dilutions of this compound or vehicle control (DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 4 days).

-

Cell Fixation: The cells are fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.04% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.

-

Dye Solubilization: The plates are air-dried, and the bound SRB dye is solubilized with 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance is read on a plate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell survival is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

Western Blot Analysis of MET Signaling Pathway

This protocol is used to assess the effect of Amuvatinib on the phosphorylation status of proteins in the MET signaling pathway.

-

Cell Culture and Treatment: U266 myeloma cells are serum-starved for 24 hours in RPMI 1640 containing 0.1% FBS. During the last 16 hours of starvation, cells are treated with varying concentrations of Amuvatinib or DMSO.[1]

-

HGF Stimulation: Cells are then stimulated with 50 ng/ml of HGF for 15 minutes to activate the MET receptor.[1]

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies specific for total and phosphorylated forms of MET, AKT, and ERK.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels.

Visualizations

Amuvatinib's Inhibition of the MET Signaling Pathway

References

- 1. MP470, a novel receptor tyrosine kinase inhibitor, in combination with Erlotinib inhibits the HER family/PI3K/Akt pathway and tumor growth in prostate cancer | springermedicine.com [springermedicine.com]

- 2. MP470, a novel receptor tyrosine kinase inhibitor, in combination with Erlotinib inhibits the HER family/PI3K/Akt pathway and tumor growth in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human tumor xenografts in mouse as a model for evaluating therapeutic efficacy of monoclonal antibodies or antibody-drug conjugate targeting receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MP470, a novel receptor tyrosine kinase inhibitor, in combination with Erlotinib inhibits the HER family/PI3K/Akt pathway and tumor growth in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Amuvatinib Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amuvatinib (MP-470) is a multi-targeted tyrosine kinase inhibitor demonstrating significant potential in oncology research. This document provides an in-depth technical guide to the in vitro characterization of Amuvatinib Hydrochloride. It covers its mechanism of action, inhibitory activity against key oncogenic kinases, and its effects on cancer cell proliferation and survival. Detailed experimental protocols for core in vitro assays are provided, alongside visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of its preclinical profile.

Mechanism of Action

Amuvatinib is an orally bioavailable, selective, multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action involves competitive inhibition of ATP binding to the catalytic domain of several key receptor tyrosine kinases (RTKs) that are often dysregulated in various tumors. The principal targets include mutant forms of c-Kit , Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) , and Fms-like Tyrosine Kinase 3 (Flt3) . Additionally, Amuvatinib has been shown to suppress the activity of c-MET and c-RET .

A unique aspect of Amuvatinib's mechanism is its ability to suppress the RAD51 protein, a critical component of the homologous recombination (HR) pathway for DNA double-strand break repair. This dual action of inhibiting key oncogenic signaling pathways and concurrently disrupting DNA repair makes Amuvatinib a promising agent for sensitizing tumor cells to DNA-damaging chemotherapies and radiotherapy.

Targeted Signaling Pathways

Amuvatinib exerts its effects by intercepting signals that drive cell proliferation, survival, and migration. The diagram below illustrates the primary signaling cascades inhibited by Amuvatinib.

Amuvatinib Hydrochloride: A Multi-Targeted Kinase Inhibitor with Activity in Solid Tumors

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Amuvatinib hydrochloride (formerly MP-470) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor that has demonstrated preclinical and clinical activity against a range of solid tumors. Its mechanism of action is centered on the inhibition of several key signaling pathways involved in tumor growth, survival, and resistance to therapy. This technical guide provides a comprehensive overview of the preclinical and clinical data on amuvatinib, with a focus on its activity in solid tumors, detailed experimental methodologies, and an exploration of its signaling pathways.

Core Mechanism of Action

Amuvatinib's anti-tumor activity stems from its ability to inhibit multiple receptor tyrosine kinases (RTKs) and to suppress the DNA repair protein Rad51. The primary kinase targets of amuvatinib include:

-

c-Kit: A receptor tyrosine kinase often mutated or overexpressed in gastrointestinal stromal tumors (GIST) and other malignancies.

-

Platelet-Derived Growth Factor Receptor Alpha (PDGFRα): Another RTK frequently implicated in the pathogenesis of GIST.

-

c-Met: The receptor for hepatocyte growth factor (HGF), which plays a crucial role in cell motility, invasion, and proliferation.

-

c-Ret: A receptor tyrosine kinase involved in the development of several types of cancer, including thyroid and lung cancer.

-

Fms-like tyrosine kinase 3 (Flt3): A receptor tyrosine kinase often mutated in acute myeloid leukemia and other hematological malignancies.[1]

In addition to its kinase inhibitory activity, amuvatinib uniquely suppresses the expression of Rad51 , a key protein in the homologous recombination (HR) pathway of DNA double-strand break repair.[2][3] This dual mechanism of action not only directly inhibits tumor cell proliferation but also sensitizes cancer cells to DNA-damaging agents such as chemotherapy and radiation.

Preclinical Activity in Solid Tumors

Amuvatinib has demonstrated significant preclinical activity across a variety of solid tumor models, both as a single agent and in combination with other therapies.

In Vitro Cytotoxicity

The cytotoxic effects of amuvatinib have been evaluated in numerous solid tumor cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| LB12-SCLC/OC2 | Small Cell Lung Cancer | 4.79 | [3] |

| NCI-H146 | Small Cell Lung Cancer | Not specified, but synergistic with etoposide | [3] |

| NCI-H69 | Small Cell Lung Cancer | Not specified, but additive with etoposide | [3] |

| NCI-H82 | Small Cell Lung Cancer | Not specified | [3] |

| LB13-SCLC/OC3 | Small Cell Lung Cancer | Not specified, but additive with etoposide | [3] |

| Mutant c-Kit | Not applicable (enzymatic assay) | ~5 | [1] |

| Mutant c-Met | Not applicable (enzymatic assay) | ~5 | [1] |

| Mutant PDGFRα | Not applicable (enzymatic assay) | ~5 | [1] |

| Mutant Flt3 | Not applicable (enzymatic assay) | ~5 | [1] |

| Mutant c-Ret | Not applicable (enzymatic assay) | ~5 | [1] |

Combination Therapy in Preclinical Models

A key aspect of amuvatinib's preclinical profile is its synergistic activity with DNA-damaging agents. This is attributed to its inhibition of Rad51-mediated DNA repair.

| Combination | Cancer Type | Effect | Combination Index (CI) | Reference |

| Amuvatinib + Etoposide | Small Cell Lung Cancer (NCI-H146) | Synergy | 0.68 ± 0.18 | [3] |

| Amuvatinib + Etoposide + Carboplatin | Small Cell Lung Cancer (NCI-H146) | Synergy | 0.72 ± 0.12 | [3] |

Note: A Combination Index (CI) of <1 indicates synergy, a CI of 1 indicates an additive effect, and a CI of >1 indicates antagonism.

In Vivo Xenograft Studies

In vivo studies using tumor xenografts in mice have further confirmed the anti-tumor activity of amuvatinib. In a Small Cell Lung Cancer (SCLC) NCI-H146 xenograft model, the combination of oral amuvatinib with intravenous etoposide resulted in a sustained reduction in the tumor-to-control (T/C) ratio to less than 39% at well-tolerated doses.[3] This indicates a significant inhibition of tumor growth in a living organism.

Clinical Activity in Solid Tumors

Amuvatinib has been evaluated in Phase I and Ib clinical trials in patients with advanced solid tumors.

Phase I First-in-Human Study (NCT00894894)

A dose-escalation study of single-agent amuvatinib was conducted in 22 patients with advanced solid tumors who were refractory to prior therapies.[2]

| Parameter | Finding | Reference |

| Patient Population | 22 patients with advanced solid tumors | [2] |

| Dose Range | 100 to 1,500 mg daily (dry powder capsules) | [2] |

| Maximum Tolerated Dose (MTD) | Not reached | [2] |

| Dose-Limiting Toxicities (DLTs) | None reported | [2] |

| Efficacy | One GIST patient (previously failed imatinib and sunitinib) had a PET response and stable disease. | [2] |

| Pharmacodynamics | Decreased Rad51 expression observed in a skin punch biopsy of a GIST patient. | [2] |

Phase Ib Combination Therapy Study

A Phase Ib study evaluated amuvatinib in combination with five standard chemotherapy regimens in 97 adults with advanced solid tumors.

| Parameter | Finding |

| Patient Population | 97 patients with advanced solid tumors |

| Combination Regimens | Amuvatinib + paclitaxel/carboplatin, carboplatin/etoposide, topotecan, docetaxel, or erlotinib |

| Efficacy | 12% of patients had a partial response, primarily in neuroendocrine, non-small cell lung, and small cell lung tumors. 45% of patients had stable disease. |

| Pharmacodynamics | Decreased levels of Rad51 and increased residual DNA damage were observed in skin punch biopsies. |

Signaling Pathways and Experimental Workflows

The multifaceted mechanism of action of amuvatinib involves the modulation of several critical cellular pathways.

Caption: Amuvatinib's dual mechanism of action.

The diagram above illustrates the dual mechanism of action of amuvatinib. It directly inhibits receptor tyrosine kinases (RTKs) on the cell surface, thereby blocking downstream signaling pathways that promote cell proliferation, survival, and angiogenesis. Concurrently, amuvatinib suppresses the expression of Rad51 in the nucleus, which impairs the cell's ability to repair DNA damage induced by chemotherapy or radiation, leading to increased cell death.

Caption: Preclinical evaluation workflow for amuvatinib.

This workflow outlines the typical preclinical evaluation process for a compound like amuvatinib. It begins with in vitro studies to determine its potency against specific kinase targets and its cytotoxic effects on cancer cell lines. These studies are often accompanied by mechanistic investigations, such as Western blotting to confirm the suppression of proteins like Rad51. Promising in vitro results lead to in vivo studies in animal models, such as tumor xenografts, to assess efficacy, pharmacokinetics (what the body does to the drug), and pharmacodynamics (what the drug does to the body). The data from these studies are then analyzed to evaluate the drug's overall therapeutic potential and safety profile before consideration for clinical trials.

Experimental Protocols

Kinase Inhibition Assay

The inhibitory activity of amuvatinib against c-Kit and PDGFRα can be determined using a radioisotope-based kinase assay.[1]

-

Incubation: The target kinase enzyme is incubated with varying concentrations of amuvatinib.

-

Reaction Initiation: The kinase reaction is initiated by the addition of radiolabeled γ-³²P-ATP.

-

Reaction Termination and Separation: After a 30-minute incubation, the reaction mixtures are subjected to acrylamide gel electrophoresis to separate the phosphorylated enzyme from the unincorporated ATP.

-

Quantification: The amount of radioactivity incorporated into the enzyme, representing its autophosphorylation activity, is quantified.

-

IC50 Determination: The IC50 value is calculated as the concentration of amuvatinib that inhibits 50% of the kinase activity.

Cell Viability Assay (Sulforhodamine B - SRB Assay)

The SRB assay is a colorimetric assay used to determine cell viability.[1]

-

Cell Plating: Cancer cells are seeded in 96-well plates at a density of 2,000 to 10,000 cells per well.

-

Drug Treatment: After 24 hours, serial dilutions of amuvatinib are added to the wells.

-

Incubation: The plates are incubated for 4 days.

-

Cell Fixation: The cells are fixed with a 10% trichloroacetic acid solution.

-

Staining: The fixed cells are stained with 0.04% Sulforhodamine B in 1% acetic acid.

-

Washing and Solubilization: Excess dye is removed by washing, and the bound dye is solubilized with a 50 mM Tris solution.

-

Absorbance Reading: The absorbance of each well is measured at 570 nm using a plate reader.

-

Data Analysis: The percentage of cell survival is calculated relative to untreated control cells.

In Vivo Tumor Xenograft Study

-

Cell Implantation: A specific number of cancer cells (e.g., NCI-H146 SCLC cells) are subcutaneously injected into immunocompromised mice (e.g., Swiss nude mice).[3]

-

Tumor Growth: The tumors are allowed to grow to a palpable size.

-

Treatment Administration: Amuvatinib is administered orally (PO), and the combination agent (e.g., etoposide) is administered intravenously (IV) according to a predetermined dosing schedule.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Data Analysis: The tumor-to-control (T/C) ratio is calculated to assess the efficacy of the treatment. A lower T/C ratio indicates greater tumor growth inhibition.

-

Pharmacodynamic Analysis: At the end of the study, tumor tissues can be excised and analyzed by methods such as Western blotting to assess the modulation of target proteins (e.g., Akt, 4EBP1).[3]

Mechanisms of Resistance

The development of resistance to tyrosine kinase inhibitors is a significant clinical challenge. While specific mechanisms of acquired resistance to amuvatinib have not been extensively reported, general mechanisms of TKI resistance can be broadly categorized as:

-

On-target resistance: This involves alterations in the drug target itself, such as secondary mutations in the kinase domain that prevent drug binding.

-

Off-target resistance: This involves the activation of alternative signaling pathways that bypass the inhibited kinase, or changes in the tumor microenvironment.

Given amuvatinib's multi-targeted nature and its ability to suppress DNA repair, it is hypothesized that it may be more difficult for tumors to develop resistance compared to inhibitors that target a single pathway. However, further research is needed to fully understand the potential mechanisms of resistance to amuvatinib.

Conclusion

This compound is a promising multi-targeted kinase inhibitor with a unique dual mechanism of action that includes the suppression of DNA repair. Preclinical studies have demonstrated its activity in various solid tumor models, particularly in combination with DNA-damaging agents. Early-phase clinical trials have shown that amuvatinib is well-tolerated and exhibits anti-tumor activity in heavily pretreated patients with advanced solid tumors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of amuvatinib in the treatment of solid malignancies.

References

Amuvatinib Hydrochloride in Small Cell Lung Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amuvatinib (formerly MP-470) is a novel, orally bioavailable, multi-targeted tyrosine kinase inhibitor that has been investigated for the treatment of various solid tumors, including small cell lung cancer (SCLC).[1] This technical guide provides a comprehensive overview of the preclinical and clinical research on amuvatinib in SCLC, with a focus on its mechanism of action, synergistic potential with chemotherapy, and clinical efficacy.

Core Mechanism of Action: Inhibition of DNA Repair and Key Oncogenic Drivers

Amuvatinib's primary mechanism of action in sensitizing SCLC cells to traditional chemotherapy is the downregulation of RAD51, a critical protein in the homologous recombination pathway for DNA double-strand break repair.[1][2] This inhibitory effect is believed to be a downstream consequence of amuvatinib's activity against several receptor tyrosine kinases, including c-Kit (stem cell factor receptor), platelet-derived growth factor receptor alpha (PDGFRα), c-MET, c-RET, and FMS-like tyrosine kinase 3 (FLT3).[2][3]

The suppression of RAD51 is associated with a reduction in the phosphorylation of ribosomal protein S6, a component of the 40S ribosomal subunit, leading to an inhibition of global protein translation.[1] By impairing the cancer cells' ability to repair DNA damage induced by cytotoxic agents like etoposide and platinum-based drugs, amuvatinib demonstrates a synergistic anti-tumor effect.[3]

Signaling Pathway of Amuvatinib in SCLC

Caption: Amuvatinib Signaling Pathway in SCLC.

Preclinical Research Data

Preclinical studies have demonstrated the potential of amuvatinib in SCLC, both as a single agent and in combination with chemotherapy.

In Vitro Efficacy: SCLC Cell Line Sensitivity

The Genomics of Drug Sensitivity in Cancer database provides IC50 values for amuvatinib across a panel of cancer cell lines, including several SCLC lines.

| Cell Line | TCGA Classification | IC50 (µM) |

| DMS-53 | SCLC | 0.349553 |

| NCI-H64 | SCLC | 0.354356 |

| SHP-77 | SCLC | 0.425764 |

Data sourced from the Genomics of Drug Sensitivity in Cancer database.

Synergy with Etoposide

Clinical Research: Phase 2 Trial in Platinum-Refractory SCLC

A key clinical investigation of amuvatinib in SCLC was a Phase 2, open-label, multi-center study (NCT01357395).[3][4][5] This trial evaluated the efficacy and safety of amuvatinib in combination with platinum-etoposide chemotherapy in patients with platinum-refractory SCLC.

Trial Design and Treatment Protocol

-

Patient Population: Patients with extensive-stage or limited-stage SCLC who had not responded to or had relapsed within 90 days of standard platinum-etoposide therapy.[3]

-

Treatment Regimen: Patients received 300 mg of amuvatinib orally three times daily in 21-day cycles. This was administered with a three-day amuvatinib run-in period before the initiation of the same platinum-etoposide regimen on which the patient had previously progressed.[4][5]

Clinical Outcomes

The study did not meet its primary endpoint of achieving at least three centrally confirmed responses in the first 21 subjects.[3][4][5]

| Efficacy Endpoint | Result |

| Centrally Confirmed Objective Response Rate (ORR) | 8.7% (2 out of 23 patients) |

| Investigator-Assessed ORR | 17.4% (4 out of 23 patients) |

| Confirmed Stable Disease | 13% (3 out of 23 patients) |

| Duration of Confirmed Responses | 119 and 151 days |

Biomarker Analysis: The Role of c-Kit Expression

A noteworthy finding from the trial was the observation of durable disease control in two subjects with high c-Kit expression (H-score ≥100).[4][5] The duration of disease control in these patients was 151 and 256 days, respectively. This suggests that high c-Kit expression may be a potential biomarker for identifying SCLC patients who are more likely to benefit from amuvatinib-based therapy.

Experimental Protocols

Immunohistochemical (IHC) Staining for RAD51 and c-Kit

Detailed protocols for IHC were utilized in the clinical trial to assess biomarker expression.

-

Tissue Preparation: 4-μm formalin-fixed, paraffin-embedded (FFPE) tissue sections were deparaffinized and hydrated.

-

Antigen Retrieval: Performed on a Leica BOND-MAX automated IHC stainer.

-

Primary Antibody Incubation: Slides were incubated with the primary antibody for either RAD51 or c-Kit.

-

Detection: Staining was developed using a DAB (3,3'-Diaminobenzidine) chromogen.

-

Counterstaining: Hematoxylin was used for counterstaining.

-

Dehydration and Mounting: Slides were dehydrated through graded ethanol and xylene washes before mounting.

-

Quantification (c-Kit): c-Kit expression was quantified using an H-score, calculated with a four-value intensity score (0 = none, 1+ = weak, 2+ = moderate, 3+ = strong) and the percentage of staining cells (0-100%).

Proposed Preclinical Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating a targeted therapy like amuvatinib in SCLC research.

Caption: Preclinical to Clinical Workflow for Amuvatinib in SCLC.

Conclusion and Future Directions